molecular formula C15H13N5O2S2 B2739446 2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide CAS No. 898622-39-4

2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide

Cat. No.: B2739446
CAS No.: 898622-39-4
M. Wt: 359.42
InChI Key: MHCUEBOTMVOQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide is a synthetic hybrid molecule designed for pharmaceutical and biological research. It incorporates two privileged pharmacophores—a 1,2,4-triazin-3-one moiety and a 4-arylthiazole ring—linked by a thioacetamide bridge. This structural combination is of significant interest in medicinal chemistry for developing new therapeutic agents. The compound's core structure suggests potential for broad biological activity. The thiazole ring is a well-documented scaffold in over 18 FDA-approved drugs and is known to confer a wide range of biological properties, including antimicrobial and anticancer effects . Similarly, 1,2,4-triazine and 1,3,4-thiadiazole derivatives (structurally related to the triazinone in this compound) are frequently investigated for their cytotoxic properties and ability to disrupt critical cellular processes like DNA replication in cancer cells . The specific presence of the 4-(p-tolyl) group on the thiazole ring may enhance the molecule's ability to interact with hydrophobic pockets in target proteins. Researchers can utilize this compound as a key intermediate or a lead molecule in projects aimed at discovering new antibacterial agents to combat multidrug-resistant strains or in the synthesis of novel anticancer candidates. Its mechanism of action is likely multifaceted and may involve inhibition of specific enzymes or tubulin polymerization, a mechanism associated with some thiazole and cinnamic acid derivatives . This product is intended for research and development purposes only in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S2/c1-9-2-4-10(5-3-9)11-7-23-14(17-11)19-13(22)8-24-15-18-12(21)6-16-20-15/h2-7H,8H2,1H3,(H,17,19,22)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCUEBOTMVOQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide is a heterocyclic compound featuring a triazine and thiazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical formula of the compound is C13H12N4O2SC_{13}H_{12}N_4O_2S. The structural components include:

  • Thiazole ring : Contributes to antimicrobial and anticancer activities.
  • Triazine moiety : Known for its role in various pharmacological activities.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazine rings exhibit significant antimicrobial properties. For instance:

  • Thiazoles have been shown to possess activity against various fungi and bacteria. A study reported that thiazole derivatives displayed minimum inhibitory concentrations (MICs) ranging from 3.92 to 4.23 mM against Candida albicans and Aspergillus niger .

Antitumor Activity

The compound's potential as an anticancer agent is noteworthy. Thiazole derivatives have demonstrated cytotoxic effects in various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Compound 9A-4311.61 ± 1.92
Compound 10Jurkat1.98 ± 1.22

The presence of electron-donating or withdrawing groups on the thiazole ring significantly influences the cytotoxicity .

Anticonvulsant Properties

Certain thiazole derivatives have also shown anticonvulsant activity in animal models. For example, a derivative with a similar structure was found to eliminate tonic extensor phases in seizure models, indicating potential therapeutic applications in epilepsy .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

  • Electron-withdrawing groups : Enhance antimicrobial activity by increasing lipophilicity.
  • Substituents on the thiazole ring : Influence cytotoxicity; for instance, methyl groups at specific positions have been correlated with increased activity .
  • Triazine modifications : Altering the substituents on the triazine ring can lead to variations in pharmacological effects.

Case Studies

Several studies have investigated compounds similar to this compound:

  • Synthesis and Testing : A series of thiazole-containing compounds were synthesized and evaluated for their anticancer activities against human glioblastoma cells. The most active compounds exhibited IC50 values significantly lower than standard treatments like doxorubicin .
  • Mechanistic Studies : Molecular dynamics simulations revealed that certain derivatives interact with target proteins primarily through hydrophobic contacts, suggesting a mechanism of action that could be exploited for drug design .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiazole-Acetamide Derivatives

Several analogs share the N-(4-(p-tolyl)thiazol-2-yl)acetamide backbone but differ in substituents linked via the acetamide sulfur or nitrogen:

Compound ID Substituent on Acetamide Melting Point (°C) Molecular Weight (g/mol) Key Biological Activity Reference
Target 5-Oxo-4,5-dihydro-1,2,4-triazin-3-yl Not reported ~375.42 Not explicitly stated (hypothesized MMP/kinase inhibition)
13 (Ev. 2) 4-(4-Methoxyphenyl)piperazin-1-yl 289–290 422.54 MMP inhibition (anti-inflammatory)
14 (Ev. 2) 4-(4-Chlorophenyl)piperazin-1-yl 282–283 426.96 MMP inhibition
GSK1570606A (Ev. 6) 4-Fluorophenyl Not reported ~316.37 Anticancer (kinase inhibition)

Key Observations :

  • Piperazine vs. Triazinone: Piperazine-containing analogs (e.g., compounds 13–15) exhibit higher molecular weights and melting points compared to the target compound, likely due to increased hydrogen-bonding capacity and rigidity .
  • Substituent Effects : The p-tolyl group in the target compound may enhance metabolic stability compared to electron-withdrawing groups (e.g., chloro in compound 14) .
Triazinone Derivatives

Compounds with the 5-oxo-4,5-dihydro-1,2,4-triazin-3-yl group exhibit diverse bioactivities:

Compound ID Core Structure Linked Group Key Findings Reference
Target Thiazole-acetamide Thioether Hybrid structure; potential dual targeting
[20] (Ev. 5) Benzenesulfonamide Sulfonamide Anticancer activity (topoisomerase inhibition)
Ev. 3 Triazolo-triazinone Hydrazide Structural rigidity; antimicrobial potential

Key Observations :

  • Linkage Type : The thioether in the target compound may confer greater flexibility than sulfonamide or hydrazide linkages, affecting binding kinetics .
  • Synergistic Effects: Combining thiazole and triazinone moieties could enhance multitarget activity, as seen in other hybrid molecules .
Physicochemical Properties
  • Polarity : The p-tolyl group increases lipophilicity (logP ~2.5 estimated), comparable to compound 13 (logP ~2.8) but lower than chlorophenyl derivatives (e.g., compound 14: logP ~3.1) .
  • Solubility: The triazinone’s carbonyl group may improve aqueous solubility relative to piperazine analogs .

Q & A

Q. What are the recommended synthetic routes and characterization techniques for 2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Thioether formation : Reacting a 1,2,4-triazin-3-thiol derivative with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the thioether linkage .

Amide coupling : Condensation of the intermediate with 4-(p-tolyl)thiazol-2-amine using coupling agents like EDC/HOBt .
Characterization :

  • NMR spectroscopy (¹H/¹³C) confirms regioselectivity and purity .
  • Mass spectrometry (HRMS) validates molecular weight .
  • TLC monitors reaction progress .

Q. Which structural features of this compound are critical for its biological activity?

Methodological Answer: Key features include:

  • Triazinone core : The 5-oxo-4,5-dihydro-1,2,4-triazin-3-yl group may act as a hydrogen-bond acceptor, enhancing target binding .
  • Thioether bridge : Improves metabolic stability compared to oxygen/sulfur analogs .
  • p-Tolyl-thiazole : The hydrophobic substituent likely enhances membrane permeability .
    These features are validated via comparative bioactivity assays with structural analogs .

Q. What in vitro assays are commonly used to evaluate its biological activity?

Methodological Answer:

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .
    Control experiments with structurally related compounds (e.g., triazole derivatives) are critical for specificity validation .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale production?

Methodological Answer:

  • Solvent optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions .
  • Catalysis : Use Pd/C or Ni catalysts for selective thioether formation, improving yield from ~60% to >85% .
  • Purification : Employ flash chromatography (hexane:EtOAc gradient) followed by recrystallization (petroleum ether/EtOAc) .

Q. How can computational methods guide structure-activity relationship (SAR) studies?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to predict binding modes with targets like EGFR or COX-2 .
  • QSAR modeling : Train models on bioactivity data from triazinone/thiazole analogs to predict IC50 values .
  • DFT calculations : Analyze electron density at the thioether sulfur to predict nucleophilic reactivity .
    Experimental validation via site-directed mutagenesis (e.g., modifying the triazinone core) resolves computational predictions .

Q. How can solubility challenges in biological assays be addressed?

Methodological Answer:

  • Prodrug design : Introduce phosphate esters at the acetamide group, improving aqueous solubility by 10-fold .
  • Nanoformulation : Use PEGylated liposomes (size: 100–200 nm) to enhance bioavailability in cell-based assays .
  • Co-solvents : Employ DMSO/PBS mixtures (<1% DMSO) to prevent precipitation .

Q. How should contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Meta-analysis : Aggregate data from PubChem and ChEMBL to identify trends (e.g., higher activity against Gram-positive bacteria vs. fungi) .
  • Dose-response validation : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out protocol variability .
  • Metabolite profiling : Use LC-MS to detect degradation products that may interfere with assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.